molecular formula C18H18ClNOS B048254 Zotepine CAS No. 26615-21-4

Zotepine

Cat. No. B048254
CAS RN: 26615-21-4
M. Wt: 331.9 g/mol
InChI Key: HDOZVRUNCMBHFH-UHFFFAOYSA-N
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Description

Zotepine is an antipsychotic medication synthesized in Japan, primarily used for the treatment of schizophrenia. It exhibits unique pharmacological profiles, such as a low incidence of extrapyramidal symptoms and a biphasic effect of activation and sedation. Zotepine's effectiveness in treating schizophrenic patients and its antimanic effect have been noted, with particular emphasis on its action on serotonin-2 receptors (Yamawaki, S., 1987).

Synthesis Analysis

The synthesis of Zotepine involves complex chemical reactions, including metal-catalyzed coupling reactions, Willgerodt-Kindler rearrangement, hydrolysis, and intermolecular cyclization reaction. A key intermediate in its synthesis, 8-Chlorodibenzothiepin-10(11H)-one, was synthesized with significant yield improvements by cooling the reaction temperature down to 100 ℃ using CuI/L-proline as a catalyst. The overall mole yield of all four steps was 40%, and the product's structure was confirmed through IR, MS, and 1HNMR techniques (Pan Xian-hua, 2012).

Molecular Structure Analysis

Zotepine is a substituted dibenzothiepine tricyclic molecule that affects dopamine, serotonin, and noradrenaline receptors. Its molecular structure contributes to its antipsychotic efficacy and its safety profile, which compares favorably with other atypical antipsychotics in terms of metabolic effects and movement disorders (Green, B., 2009).

Chemical Reactions and Properties

Zotepine's chemical reactions involve its interaction with various neurotransmitter receptors in the brain, including dopamine, serotonin (5–HT1, 5–HT2), noradrenaline (NA), and acetylcholine. Its potent activity on the 5HT1 receptor is particularly noted, suggesting a relationship with its antimanic effects. This receptor activity may be associated with the drug's unique clinical efficacy and pharmacological actions (Harada, T., Ebara, T., Otsuki, S., 1984).

Physical Properties Analysis

While specific studies on Zotepine's physical properties are less commonly found in the literature, its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion, is crucial for understanding its therapeutic efficacy and safety. Zotepine's formulation into nanostructured lipid carriers (NLCs) to improve its oral bioavailability indicates its poor water solubility and high lipophilicity, which are significant physical properties affecting its clinical use (Tirumalesh C, Suram D, Dudhipala N, Banala N, 2020).

Chemical Properties Analysis

The chemical properties of Zotepine, including its reactivity and stability, play a critical role in its mechanism of action and therapeutic effects. Its electrochemical oxidation products have been investigated, revealing insights into its metabolic pathways and potential for drug metabolism studies. The electrochemical oxidation of Zotepine produces several product ions, which have been explored for developing sensitive LC-MS/MS assays for the drug (Kazuyoshi Nozaki, Kitagawa H, Kimura S, Kagayama A, Arakawa R, 2006).

Scientific Research Applications

  • Treatment of Schizophrenia : Zotepine is notable for its effectiveness in treating schizophrenia, showing significant improvement in patients as early as the first week of treatment and maintaining stable improvement after 3 weeks. It has been found particularly effective in preventing recurrence in patients with chronic schizophrenia, significantly lowering the risk of recurrence compared to placebo (von Bardeleben et al., 1987) (Cooper et al., 2000).

  • Antimanic and Negative Symptom Improvement : It has unique profiles in treating schizophrenic patients with an antimanic effect and significantly improves negative symptoms in chronic schizophrenia, with dosages of 50 to 200 mg per day showing no side effects (Yamawaki, 1987) (Fleischhacker et al., 1987).

  • Side Effect Profile and Comparative Efficacy : It is compared favorably with other atypical antipsychotics in terms of metabolic effects and movement disorders, indicating a safe side effect profile. It also has a beneficial therapeutic profile in both high and low dosages, showing rapid antipsychotic effects and good tolerability (Green, 2009) (Dieterle et al., 1987).

  • Neurochemical Effects : Zotepine's effects on neurotransmitter levels, such as increasing serotonin levels in the prefrontal cortex and its interaction with dopamine, serotonin, and noradrenaline, suggest its complex mechanism of action in treating psychiatric disorders (Nakamura et al., 2005).

  • Potential for Treating Other Conditions : There is evidence to suggest its use in treating patients with conditions like gouty arthritis or hyperuricaemia due to its hypouricaemic effect. However, like any medication, it has potential side effects, such as inducing acute delirium at high doses and common side effects like somnolence and weight gain (Chen et al., 2005) (Hsu et al., 2012).

Safety And Hazards

Zotepine is toxic if swallowed and very toxic to aquatic life with long-lasting effects . It can cause vitamin B12 deficiency and pancytopenia . Zotepine is not approved for use in the United States, United Kingdom, Australia, Canada, or New Zealand .

Future Directions

Solid lipid nanoparticles (SLNs) could be considered as a new alternative delivery system for the enhancement of oral bioavailability of Zotepine . The results concluded that SLNs successfully showed dissolution enhancement and improved oral bioavailability of poorly water-soluble drug, Zotepine .

properties

IUPAC Name

2-(3-chlorobenzo[b][1]benzothiepin-5-yl)oxy-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H18ClNOS/c1-20(2)9-10-21-16-11-13-5-3-4-6-17(13)22-18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOZVRUNCMBHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023756
Record name Zotepine
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Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

478.4ºC
Record name Zotepine
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Solubility

Poorly soluble
Record name Zotepine
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Mechanism of Action

Zotepine is a dopamine antagonist that has a high affinity for D1- and D2-like receptors. It presents a strong antagonism for several serotonin receptors, such as 5-HT2a, 5-HT2c, 5-HT6 and 5-HT7. Zotepine activities are also related to the inhibition of noradrenaline reuptake and serotonergic activity. All these effects allow zotepine to improve the negative and cognitive symptoms of schizophrenia.
Record name Zotepine
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Product Name

Zotepine

CAS RN

26615-21-4
Record name Zotepine
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Record name Zotepine [INN:BAN:JAN]
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Record name Zotepine
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Record name Zotepine
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Record name 2-((8-chlorodibenzo[b,f]thiepin-10-yl)oxy)-N,N-dimethylethanamine
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Melting Point

90ºC
Record name Zotepine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,350
Citations
B Green - Expert opinion on drug metabolism & toxicology, 2009 - Taylor & Francis
… The dosing range in this study was lower, however, with a dose of 150 mg zotepine and 9 mg haloperidol being used. Zotepine was noted to produce fewer extrapyramidal symptoms, …
Number of citations: 22 www.tandfonline.com
S Yamawaki - Pharmacopsychiatry, 1987 - thieme-connect.com
… Zotepine, a new neuroleptic drug … zotepine has been reported to have an antimanic effect. The author also demonstrated our recant study on the antimanic drugs including zotepine and …
Number of citations: 20 www.thieme-connect.com
A Prakash, HM Lamb - CNS drugs, 1998 - Springer
… zotepine and haloperidol in patients with predominantly negative schizophrenic symptoms, only zotepine … Results from 1 study suggest that maintenance therapy with zotepine for up to …
Number of citations: 52 link.springer.com
SJ Cooper, A Butler, J Tweed, C Welch… - Psychopharmacology, 2000 - Springer
… Rationale: Zotepine is an antipsychotic drug with proven … designed to compare the effects of zotepine and placebo in the … group, 26-week comparison of zotepine (300 mg daily, with fall …
Number of citations: 69 link.springer.com
KT Kimura, H Asada, A Inoue, FMN Kadji… - Nature structural & …, 2019 - nature.com
… in complex with risperidone and zotepine. The structures were … of 5-HT 2A R in complex with zotepine (5-HT 2A R zot ) (Table … are present for risperidone and zotepine in the 5-HT 2A R …
Number of citations: 154 www.nature.com
MK Rtainer, HAM Mucke, C Krüger-Rainer… - CNS drugs, 2004 - Springer
… Taken together, our data support the conclusion that zotepine may be useful as an antipsychotic drug for treating BPSD. Zotepine does not expose patients to a significant risk of …
Number of citations: 14 link.springer.com
DM Dieterle, M Ackenheil, F Müller-Spahn… - …, 1987 - thieme-connect.com
Zotepine, a new tricyclic compound, was investigated in 20 schizophrenic patients in two different dosage groups. Group I (n= 8) received Zotepine in a high dosage of 270 mg±37mg/…
Number of citations: 31 www.thieme-connect.com
U Von Bardeleben, O Benkert… - …, 1987 - thieme-connect.com
… zotepine treatment is low. Comparison of cortisol, growth hormone and prolactin release in normei controls challenged with 25 ~ zotepine … study show that zotepine has potential value …
Number of citations: 32 www.thieme-connect.com
S Yamamura, K Ohoyama, T Hamaguchi… - British journal of …, 2009 - Wiley Online Library
… Based on these anatomical findings, the present study was designed to clarify the mechanisms of the clinical actions of zotepine. We also compared the effects of zotepine and …
Number of citations: 53 bpspubs.onlinelibrary.wiley.com
B Amann, A Sterr, R Mergl, S Dittmann… - Bipolar …, 2005 - Wiley Online Library
… zotepine and haloperidol in schizophrenic patients showed that none of the zotepine-treated … As it is well tolerated and because of its receptor profile zotepine should be considered as …
Number of citations: 28 onlinelibrary.wiley.com

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